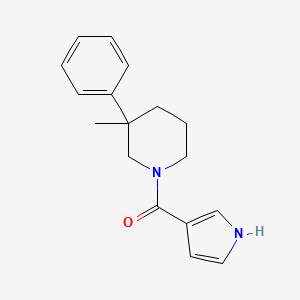

3-methyl-3-phenyl-1-(1H-pyrrol-3-ylcarbonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-methyl-3-phenyl-1-(1H-pyrrol-3-ylcarbonyl)piperidine is a compound of interest in medicinal chemistry, particularly in the context of its synthesis and molecular properties. The compound is related to piperidine and pyrrolidine derivatives, which are significant in various chemical and pharmaceutical applications.

Synthesis Analysis

The synthesis of compounds related to 3-methyl-3-phenyl-1-(1H-pyrrol-3-ylcarbonyl)piperidine involves several approaches. For instance, a method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a related compound, was proposed by Smaliy et al. (2011). This method involves catalytic hydrogenation, offering a more straightforward approach compared to previous multi-stage processes (Smaliy et al., 2011). Another relevant synthesis method is the hydrolytic kinetic resolution used for synthesizing enantiomers of related piperidine compounds, as described by Kulig et al. (2007) (Kulig et al., 2007).

Molecular Structure Analysis

The molecular and crystal structures of similar piperidine derivatives have been explored using X-ray diffraction analysis. For example, Kuleshova et al. (2000) investigated the structures of hydroxy derivatives of hydropyridine and piperidine, highlighting the role of hydrogen bonds in molecular packing (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions of related compounds include electrophilic fluorination and reductive opening of lactone-bridged adducts, as explored in the synthesis of dopamine receptor imaging agents (Eskola et al., 2002). The interaction of sulfur ylides with hemiaminals to produce pyrrolidines and piperidines with high enantioselectivity is another example, as demonstrated by Kokotos and Aggarwal (2006) (Kokotos & Aggarwal, 2006).

Physical Properties Analysis

The study of physical properties includes investigating the vibrational spectra and molecular structure using density functional theory and Hartree–Fock calculations, as shown in the analysis of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one (Taşal et al., 2009).

Chemical Properties Analysis

The chemical properties can be inferred from related compounds, such as the study on the kinetics of hydrolysis of pyrrolo[3,4-c]pyridine derivatives in aqueous solutions, providing insights into the stability and reactivity under various conditions (Muszalska, 2004).

Propriétés

IUPAC Name |

(3-methyl-3-phenylpiperidin-1-yl)-(1H-pyrrol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-17(15-6-3-2-4-7-15)9-5-11-19(13-17)16(20)14-8-10-18-12-14/h2-4,6-8,10,12,18H,5,9,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMIACDGDOVEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)C2=CNC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-3-phenyl-1-(1H-pyrrol-3-ylcarbonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1H-benzimidazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5617872.png)

![6-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5617880.png)

![2-{[2-(4-morpholinylcarbonyl)phenyl]thio}benzonitrile](/img/structure/B5617886.png)

![5-[2-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]pyridin-2-amine](/img/structure/B5617896.png)

![2-ethyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5617902.png)

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5617910.png)

![3-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B5617936.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-1-(1H-pyrazol-1-ylmethyl)cyclopropanecarboxamide](/img/structure/B5617939.png)

![9-(3-morpholinylacetyl)-2-(4-pyridinylmethyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5617949.png)

![1-benzyl-4-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5617964.png)

![7-isopropyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5617977.png)